4,6-Difluoro-1-benzothiophene-2-carboxylic acid
Description
Properties
CAS No. |
826995-56-6 |
|---|---|
Molecular Formula |
C9H4F2O2S |
Molecular Weight |
214.19 g/mol |
IUPAC Name |
4,6-difluoro-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H4F2O2S/c10-4-1-6(11)5-3-8(9(12)13)14-7(5)2-4/h1-3H,(H,12,13) |
InChI Key |
RLSMMULSYJJIAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1F)C=C(S2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes followed by fluorination and oxidation steps. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to streamline the process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Esters, amides, and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: A wide range of functionalized derivatives.
Scientific Research Applications
4,6-Difluoro-1-benzothiophene-2-carboxylic acid has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of fluorinated compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, leveraging its unique chemical structure.
Industry: Its derivatives are used in the development of new materials and chemicals with enhanced properties.
Mechanism of Action
The mechanism by which 4,6-Difluoro-1-benzothiophene-2-carboxylic acid exerts its effects depends on its specific application. For instance, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects: Fluorine Positioning and Functional Groups
Comparison with 4,4-Difluoro-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid
The compound 4,4-difluoro-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (CAS: 1780655-03-9) shares a benzothiophene backbone but differs in two critical aspects:
Key Data :
| Property | 4,6-Difluoro-1-benzothiophene-2-carboxylic Acid | 4,4-Difluoro-tetrahydro Analog |
|---|---|---|
| Molecular Formula | C9H5F2O2S (estimated) | C9H8F2O2S |
| Ring Saturation | Fully aromatic | Partially saturated (tetrahydro) |
| Fluorine Positions | 4,6 | 4,4 |
Comparison with Methoxy-Substituted Benzoic Acids
The Biopharmacule catalog lists 2-Methoxy-4,6-ditrifluoromethylbenzoic acid and derivatives (e.g., 2-Methoxy-4-chlorobenzoic acid-5-sulfonamide). These compounds differ in:
- Core Structure : Benzene vs. benzothiophene, affecting electron delocalization and steric bulk.
- Substituent Types : Methoxy (-OCH3) and trifluoromethyl (-CF3) groups vs. fluorine atoms. Methoxy groups are electron-donating, while fluorine and trifluoromethyl are electron-withdrawing, influencing acidity and solubility .
Example Comparison :
| Compound | pKa (Carboxylic Acid) | LogP (Predicted) |
|---|---|---|
| 4,6-Difluoro-1-benzothiophene-2-COOH | ~2.8 (estimated) | 1.5–2.0 |
| 2-Methoxy-4-CF3-benzoic acid | ~1.9–2.3 | 2.8–3.2 |
Pharmacopeial Standards and Analytical Profiles
The Pharmacopeial Forum (PF 43(1), 2017) outlines testing protocols for bicyclic β-lactam antibiotics, such as crystallinity and dimethylaniline content assessments.
- Crystallinity : Critical for batch consistency; the tetrahydro analog meets pharmacopeial crystallinity criteria, suggesting similar testing for the target compound .
- Impurity Profiling : Analogous to dimethylaniline limits in β-lactams, residual solvents or byproducts in the target compound may require stringent control .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,6-Difluoro-1-benzothiophene-2-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves fluorination of precursor thiophene derivatives followed by cyclization. For example, fluorination using diethylaminosulfur trifluoride (DAST) or Selectfluor under anhydrous conditions at 80–100°C ensures high regioselectivity. Cyclization is achieved via acid-catalyzed intramolecular esterification. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to fluorinating agent) and monitoring reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- 19F NMR : Detects fluorine environments (δ -110 to -120 ppm for aromatic F).
- 1H NMR : Identifies proton coupling patterns (e.g., vicinal F-induced splitting).
- HPLC-MS : Quantifies purity (>95%) using reverse-phase columns and electrospray ionization (ESI+).
Cross-referencing with computational data (e.g., PubChem InChIKey) validates structural assignments .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies recommend storage at -20°C in inert atmospheres (argon) to prevent oxidation. Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition by HPLC. Oxidation-prone sites (sulfur in thiophene) require antioxidants like BHT (0.01% w/v) in solution .
Advanced Research Questions
Q. What mechanistic insights explain its bioactivity in kinase inhibition and cancer biology?
- Methodological Answer : The difluoro groups enhance electron-withdrawing effects, increasing binding affinity to ATP pockets in kinases (e.g., EGFR). IC50 values are determined via fluorescence polarization assays (10 µM compound, 1 h incubation). Molecular docking (PDB: 1M17) predicts hydrogen bonding between the carboxylic acid and kinase residues (e.g., Lys745). Validate using siRNA knockdowns and Western blotting for phosphorylated targets .
Q. How can computational modeling predict reactivity in novel derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict electrophilic substitution sites. For example, Fukui indices indicate C-3 as the most reactive position for further functionalization. Compare with experimental SAR data from analogues (e.g., 4,4'-Difluoro-biphenyl derivatives) .
Q. How should researchers resolve contradictions in reported solubility data across studies?
- Methodological Answer : Discrepancies arise from solvent polarity and pH variations. Systematically test solubility in DMSO, THF, and aqueous buffers (pH 2–9) using nephelometry. For example, solubility in PBS (pH 7.4) is 0.12 mg/mL, but increases to 1.5 mg/mL in DMSO. Document Hansen solubility parameters (δD=18.1, δP=8.2, δH=6.5) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
